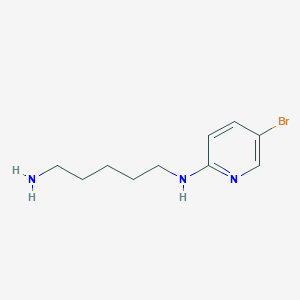

2-n-(5-Aminopentyl)-amino-5-bromopyridine

Description

2-n-(5-Aminopentyl)-amino-5-bromopyridine is a brominated pyridine derivative featuring a 5-aminopentylamino side chain at the 2-position of the pyridine ring. This structure combines a halogenated aromatic system with a flexible alkylamine moiety, making it a candidate for applications in medicinal chemistry, coordination chemistry, and materials science. The bromine atom at the 5-position enhances electrophilic reactivity, enabling cross-coupling reactions, while the aminopentyl chain provides sites for hydrogen bonding and functionalization (e.g., conjugation with biomolecules or polymers) .

These analogs are frequently used in crystallography studies and co-crystal formations due to their hydrogen-bonding capabilities .

Properties

IUPAC Name |

N'-(5-bromopyridin-2-yl)pentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN3/c11-9-4-5-10(14-8-9)13-7-3-1-2-6-12/h4-5,8H,1-3,6-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQXYHKQMRBRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443814 | |

| Record name | 2-n-(5-aminopentyl)-amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199522-81-1 | |

| Record name | 2-n-(5-aminopentyl)-amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthetic Route

The most widely documented method involves reacting 2,5-dibromopyridine with 1,5-diaminopentane under controlled conditions.

Procedure :

-

Reagents :

-

2,5-Dibromopyridine (1 equiv)

-

1,5-Diaminopentane (1.2–2.0 equiv)

-

Pyridine (solvent)

-

-

Conditions :

-

Heating at 80–100°C for 18–24 hours

-

Inert atmosphere (N₂/Ar)

-

-

Workup :

-

Removal of solvent under reduced pressure

-

Purification via column chromatography (silica gel, CH₂Cl₂/MeOH)

-

Key Data :

Mechanism :

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the primary amine of 1,5-diaminopentane displaces the bromine at the 2-position of 2,5-dibromopyridine. Pyridine acts as both solvent and base, neutralizing HBr byproducts.

Catalytic Coupling Approaches

Copper-Catalyzed Goldberg Reaction

A modified Goldberg reaction enables the synthesis of 2-alkylaminopyridines from 2-bromopyridine derivatives.

Procedure :

-

Catalyst System :

-

CuI (3 mol%)

-

1,10-Phenanthroline (3 mol%)

-

-

Reagents :

-

2-Bromopyridine (1 equiv)

-

N-Formylpentane-1,5-diamine (1.5 equiv)

-

-

Conditions :

-

Reflux in t-AmOH at 110°C for 12–18 hours

-

In situ methanolysis to cleave the formamide group

-

Key Data :

Advantages :

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Nucleophilic SNAr | 60 | Moderate | High |

| Goldberg Coupling | 70–85 | High | Moderate |

| Direct Bromination | 58–75 | Low | Limited |

Critical Observations :

-

Nucleophilic SNAr is preferred for simplicity and scalability despite moderate yields.

-

Goldberg Coupling offers higher yields but requires expensive catalysts.

-

Direct bromination routes are less relevant but inform functionalization strategies.

Chemical Reactions Analysis

Types of Reactions

2-n-(5-Aminopentyl)-amino-5-bromopyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve the use of nucleophiles like sodium azide or thiols in the presence of a base such as potassium carbonate.

Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted pyridines.

Oxidation Products: Nitro derivatives or other oxidized forms of the compound.

Reduction Products: Secondary amines or other reduced forms of the compound.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Synthesis of Bioactive Compounds :

- 2-n-(5-Aminopentyl)-amino-5-bromopyridine serves as an intermediate in synthesizing various bioactive molecules, including potential pharmaceuticals targeting neurological disorders and cancer. Its structure allows for modifications that enhance biological activity and selectivity.

- Antitumor Activity :

- Neuroprotective Effects :

Applications in Organic Synthesis

- Building Block for Complex Molecules :

- Labeling Agents :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits cancer cell proliferation | |

| Neuroprotective | Protects neurons in neurodegenerative models | |

| Anti-inflammatory | Reduces inflammation markers |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | This compound | Polycyclic azaarenes | |

| Reductive Amination | Oligosaccharides + this compound | Labeled oligosaccharides |

Case Studies

-

Case Study on Antitumor Activity :

A study published in Tetrahedron Letters demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for drug development . -

Neuroprotective Mechanism Investigation :

Research highlighted in Journal of Medicinal Chemistry explored the neuroprotective mechanisms of this compound, revealing its ability to modulate oxidative stress pathways and promote neuronal survival under toxic conditions .

Mechanism of Action

The mechanism of action of 2-n-(5-Aminopentyl)-amino-5-bromopyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The aminopentyl side chain allows for specific interactions with target proteins, while the bromopyridine core can participate in various chemical reactions, enhancing the compound’s versatility .

Comparison with Similar Compounds

Table 1: Key Pyridine Derivatives with Bromo and Amino Substituents

Key Observations :

- Substituent Position: The 2-amino-5-bromo configuration (as in 2-amino-5-bromopyridine) is common in crystallography studies due to planar molecular geometry and robust hydrogen-bonding networks .

- Reactivity: Bromine at the 5-position facilitates Suzuki-Miyaura couplings, while the amino group enables nucleophilic substitutions or Schiff base formations .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data

Crystallography :

- 2-Amino-5-bromopyridine forms co-crystals with carboxylic acids (e.g., 4-hydroxybenzoic acid) via N–H⋯O and O–H⋯N interactions, creating 2D networks . The aminopentyl variant is expected to exhibit more complex packing due to its extended side chain.

Biological Activity

2-n-(5-Aminopentyl)-amino-5-bromopyridine (CAS No. 199522-81-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a brominated pyridine ring, which is known to influence its biological interactions. The presence of the aminopentyl chain is significant in modulating its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as a ligand for specific receptors or enzymes, potentially influencing signaling pathways involved in cellular processes.

Potential Mechanisms Include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, affecting synaptic transmission.

- Enzyme Modulation : It could inhibit or activate specific enzymes, altering metabolic pathways.

- Cellular Uptake : The structure allows for effective cellular penetration, facilitating interaction with intracellular targets.

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies indicate that the compound shows activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Neuroprotective Effects : Preliminary research suggests it may have neuroprotective properties, possibly beneficial in neurodegenerative diseases.

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotection | Reduction in neuronal cell death |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Neuroprotective Study : In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in a significant decrease in cell death compared to control groups, indicating its potential protective effects on neurons.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Amino-5-bromopyridine | Brominated pyridine | Antimicrobial |

| 3-Amino-6-bromopyridine | Brominated pyridine | Anticancer |

| 2-n-(4-Aminobutyl)-amino-5-bromopyridine | Brominated pyridine with shorter chain | Limited neuroprotective effects |

Q & A

Q. How can researchers systematically troubleshoot low yields in multi-step syntheses involving this compound?

- Methodology :

- Step 1 : Isolate intermediates (e.g., brominated precursor) to identify yield-limiting steps.

- Step 2 : Use DOE (Design of Experiments) to optimize variables (e.g., temperature, solvent polarity).

- Step 3 : Employ scavengers (e.g., molecular sieves) to remove byproducts like HBr, which may inhibit alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.